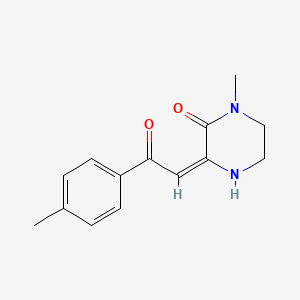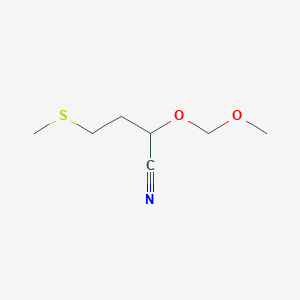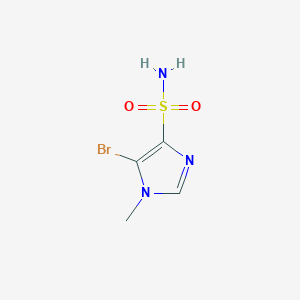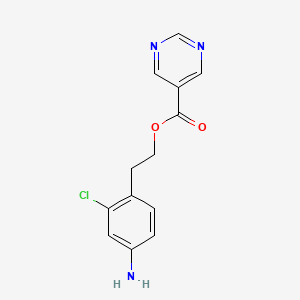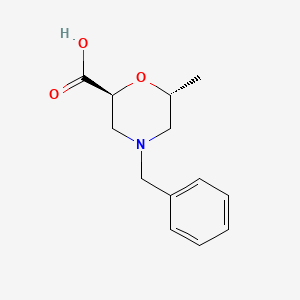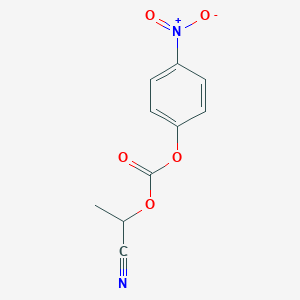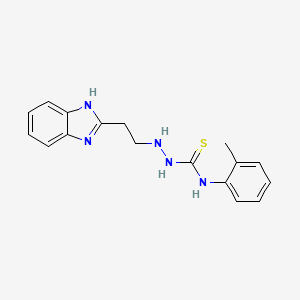
Hydrazinecarbothioamide, 2-(2-(1H-benzimidazol-2-yl)ethyl)-N-(2-methylphenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hydrazinecarbothioamide, 2-(2-(1H-benzimidazol-2-yl)ethyl)-N-(2-methylphenyl)- is a complex organic compound that features a benzimidazole moiety linked to a hydrazinecarbothioamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazinecarbothioamide, 2-(2-(1H-benzimidazol-2-yl)ethyl)-N-(2-methylphenyl)- typically involves the reaction of 2-(1H-benzimidazol-2-yl)ethylamine with 2-methylphenyl isothiocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The product is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
Hydrazinecarbothioamide, 2-(2-(1H-benzimidazol-2-yl)ethyl)-N-(2-methylphenyl)- can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the hydrazinecarbothioamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the benzimidazole ring.
Reduction: Reduced forms of the hydrazinecarbothioamide group.
Substitution: Substituted benzimidazole derivatives.
科学的研究の応用
Hydrazinecarbothioamide, 2-(2-(1H-benzimidazol-2-yl)ethyl)-N-(2-methylphenyl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Studied for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of Hydrazinecarbothioamide, 2-(2-(1H-benzimidazol-2-yl)ethyl)-N-(2-methylphenyl)- involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes or receptors, modulating their activity. The hydrazinecarbothioamide group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to changes in their function.
類似化合物との比較
Similar Compounds
- 2-(1H-benzimidazol-2-yl)ethylamine
- 2-methylphenyl isothiocyanate
- Benzimidazole derivatives
Uniqueness
Hydrazinecarbothioamide, 2-(2-(1H-benzimidazol-2-yl)ethyl)-N-(2-methylphenyl)- is unique due to the presence of both the benzimidazole and hydrazinecarbothioamide groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.
特性
CAS番号 |
78772-41-5 |
|---|---|
分子式 |
C17H19N5S |
分子量 |
325.4 g/mol |
IUPAC名 |
1-[2-(1H-benzimidazol-2-yl)ethylamino]-3-(2-methylphenyl)thiourea |
InChI |
InChI=1S/C17H19N5S/c1-12-6-2-3-7-13(12)21-17(23)22-18-11-10-16-19-14-8-4-5-9-15(14)20-16/h2-9,18H,10-11H2,1H3,(H,19,20)(H2,21,22,23) |
InChIキー |
KZSRBZAPQQHVGC-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1NC(=S)NNCCC2=NC3=CC=CC=C3N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5,6-Dihydro-1h-pyrrolo[3,4-d]pyrimidine-2,4,7(3h)-trione](/img/structure/B15216312.png)

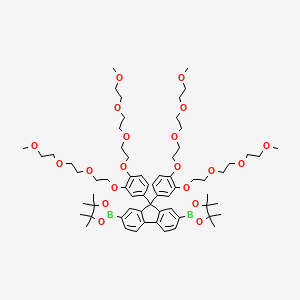
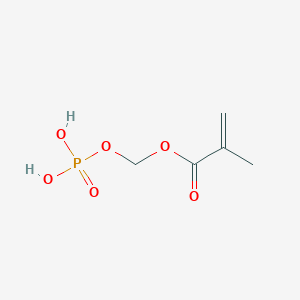
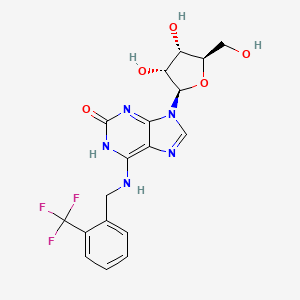
![5-Pyrimidinamine, 4-chloro-6-[(3,4-dimethoxyphenyl)thio]-](/img/structure/B15216352.png)
